
3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position and a m-tolyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 4-chlorophenylhydrazine with 3-(m-tolyl)-1,3-diketone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the m-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives or aromatic rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparaison Avec Des Composés Similaires
- 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole
- 3-(4-Bromophenyl)-5-(m-tolyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole may exhibit unique properties due to the specific positioning of the chlorophenyl and m-tolyl groups. These differences can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C16H13ClN2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H13ClN2/c1-11-3-2-4-13(9-11)16-10-15(18-19-16)12-5-7-14(17)8-6-12/h2-10H,1H3,(H,18,19) |
Clé InChI |
OYJUEHRSKDIJHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



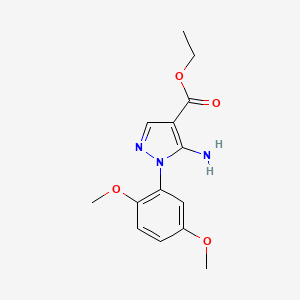
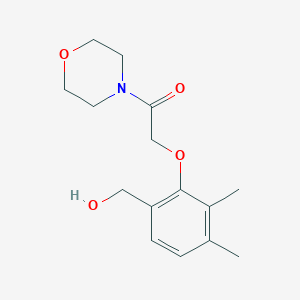
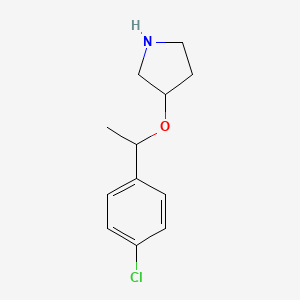
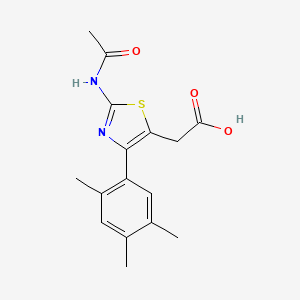
![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
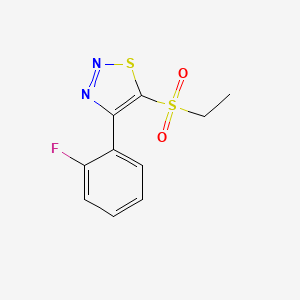
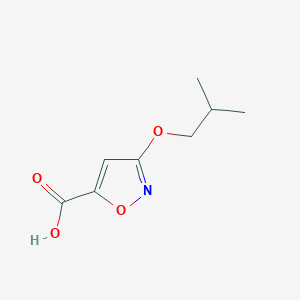

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)



![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)
